molecular formula C22H21ClN4O2 B2641089 (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021035-27-7

(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2641089
CAS No.: 1021035-27-7
M. Wt: 408.89
InChI Key: MNGPPGLLQANIAF-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a synthetically produced small molecule provided for research purposes. This compound features a pyridazinone core, a scaffold recognized in medicinal chemistry for its diverse biological activities and is found in molecules investigated as vasodilators and anticancer agents . The specific structural motif of a piperazine linker connecting aryl and heteroaryl systems is a common feature in compounds designed to modulate central nervous system (CNS) targets . Researchers can explore its potential as a monoacylglycerol lipase (MAGL) inhibitor for studying neuroinflammation and neurodegenerative diseases . MAGL is a key enzyme in the endocannabinoid system, hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG); its inhibition elevates 2-AG levels and reduces arachidonic acid-derived pro-inflammatory prostaglandins, presenting a therapeutic strategy for conditions like Parkinson's disease, Alzheimer's disease, and neuropathic pain . Furthermore, the pyridazinone core is of significant interest in targeted cancer therapy and cardiovascular research, with derivatives acting as tyrosine kinase inhibitors and vasodilators . This suggests additional utility in reverse cardio-oncology, a field exploring the dual targeting of cardiovascular diseases and cancer . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-29-20-9-7-17(23)15-18(20)22(28)27-13-11-26(12-14-27)21-10-8-19(24-25-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGPPGLLQANIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Pyridazine derivatives, including the compound , have shown promising antitumor properties. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that pyridazine derivatives possess significant cytotoxicity against human cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has been shown to exhibit both antibacterial and antifungal effects, which can be beneficial in treating infections caused by resistant strains of bacteria and fungi. In vitro studies suggest that the compound's structure contributes to its ability to disrupt microbial cell membranes .

Central Nervous System Effects
Research into the neuropharmacological effects of pyridazine derivatives indicates potential applications in treating neurological disorders. The compound may influence neurotransmitter systems, providing a basis for its use in managing conditions such as depression and anxiety. Its piperazine moiety is particularly relevant, as piperazine derivatives are known for their psychoactive properties .

Agricultural Applications

Plant Virucides
The bioactivity of pyridazine derivatives extends to agricultural science, where they are explored as plant virucides. These compounds can potentially enhance plant resistance against viral infections, thereby improving crop yields. Studies have shown that certain pyridazine derivatives can inhibit viral replication in plants, suggesting their utility in agricultural biotechnology .

Synthesis and Structural Insights

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Formation of the Pyridazine Ring : Utilizing appropriate starting materials to construct the pyridazine framework.
  • Piperazine Functionalization : Introducing piperazine groups through nucleophilic substitution reactions.
  • Final Coupling Reactions : Combining the chloro-methoxyphenyl moiety with the piperazinyl-pyridazinyl component to yield the final product.

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Antimicrobial Investigation Antimicrobial activityThe compound exhibited significant antibacterial activity against multiple strains of bacteria.
Antitumor Activity Assessment Cancer cell linesDemonstrated cytotoxic effects on various human cancer cell lines with IC50 values indicating potent activity.
Neuropharmacological Effects CNS activityShowed potential for modulating neurotransmitter systems, suggesting applications in treating mood disorders.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a novel pyridazin derivative with potential therapeutic applications. Its structural components suggest a multifaceted biological activity, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activities, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3O3C_{21}H_{20}ClN_3O_3, with a molecular weight of 397.86 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a piperazine moiety, which is further substituted with a phenylpyridazine group.

PropertyValue
Molecular Weight397.86 g/mol
Molecular FormulaC21H20ClN3O3C_{21}H_{20}ClN_3O_3
LogP4.4186
Polar Surface Area56.961 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Neuroprotective Effects

Recent studies have highlighted the compound's efficacy as a kynurenine monooxygenase (KMO) inhibitor , crucial for treating Huntington's disease (HD). In an experimental model using R6/2 mice, the compound demonstrated significant neuroprotective effects by increasing levels of kynurenic acid (a neuroprotective metabolite) while reducing neurotoxic metabolites like 3-hydroxykynurenine. This dual action suggests its potential as a disease-modifying agent for HD .

Antifungal Activity

Another study explored the antifungal properties of related pyridazin derivatives, noting that modifications in the structure could enhance activity against various fungal strains. The synthesis of derivatives like 5-chloro-6-phenylpyridazin-3(2H)-one has shown promising antifungal effects, indicating that similar substitutions in our compound might yield enhanced antifungal activity .

Case Studies and Research Findings

  • KMO Inhibition in Huntington's Disease Models
    • Study: A novel KMO inhibitor was optimized for brain permeability, showing significant neuroprotective effects in HD models.
    • Findings: Increased kynurenic acid levels correlated with improved cognitive function and reduced neurotoxicity .
  • Antifungal Efficacy
    • Research: Investigated the synthesis of pyridazin derivatives for antifungal applications.
    • Results: Certain derivatives exhibited high antifungal activity, suggesting that structural modifications can enhance efficacy against fungal pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving intermediates such as substituted piperazines and aryl ketones. For example, similar methanone derivatives have been prepared using reflux conditions with glacial acetic acid and catalysts like ZnCl₂, followed by purification via column chromatography . Solvent selection (e.g., toluene, DMF, or ethanol) and reaction temperature (typically 80–120°C) are critical for yield optimization. Characterization should include melting point determination, FTIR for functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹), and NMR (¹H/¹³C) to confirm substituent positions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (with C18 columns and acetonitrile/water gradients) to assess purity (>95%) and LC-MS for molecular ion confirmation. Crystallographic analysis (X-ray diffraction) can resolve ambiguities in stereochemistry, as demonstrated for related pyridazine-piperazine hybrids . Thermal stability via TGA/DSC and electronic properties (e.g., dipole moments) can be evaluated using solvatochromic shifts in UV-Vis spectra .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Antimicrobial activity can be tested using agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated via broth microdilution . For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293), using dose ranges of 1–100 µM. Chlorine substituents often enhance bioactivity by increasing lipophilicity and membrane penetration .

Advanced Research Questions

Q. How do electronic properties (e.g., dipole moments) of this compound influence its pharmacological interactions?

  • Methodological Answer : Ground and excited state dipole moments can be estimated using solvatochromic methods (e.g., Lippert-Mataga plots) with solvents of varying polarity (e.g., toluene, DMSO). Higher dipole moments correlate with stronger hydrogen bonding in target binding pockets, as seen in piperazine-based kinase inhibitors . Computational studies (DFT/B3LYP) can model charge distribution and predict binding affinity to receptors like serotonin or dopamine transporters .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or cell line variability. Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and validate results with orthogonal assays (e.g., time-kill kinetics vs. MIC). Statistical tools like ANOVA with Tukey’s post hoc test can identify significant differences in replicate experiments .

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